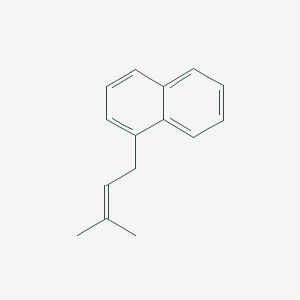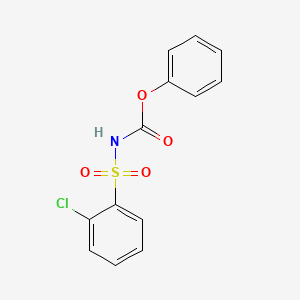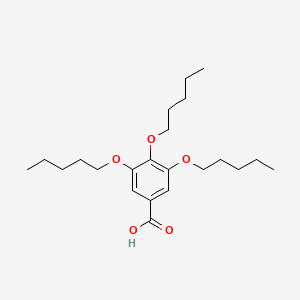
Benzoic acid, 3,4,5-tris(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-tris(pentyloxy)- is an organic compound with the molecular formula C22H36O5. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by pentyloxy groups. This compound is known for its unique chemical structure, which includes a carboxylic acid group and three ether linkages, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris(pentyloxy)- typically involves the alkylation of a benzoic acid derivative. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves catalytic processes. For benzoic acid, 3,4,5-tris(pentyloxy)-, a similar approach can be used, where the starting material is subjected to catalytic alkylation using appropriate catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid, 3,4,5-tris(pentyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of pentyloxy groups.
3,4,5-Tris(trimethylsiloxy)benzoic acid: Contains trimethylsiloxy groups instead of pentyloxy groups.
Uniqueness
Benzoic acid, 3,4,5-tris(pentyloxy)- is unique due to its three pentyloxy groups, which provide distinct chemical and physical properties compared to its analogs. These properties include increased hydrophobicity and potential for unique interactions with biological targets .
Properties
CAS No. |
120597-24-2 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3,4,5-tripentoxybenzoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24) |
InChI Key |
RYRJEEUJBHRMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


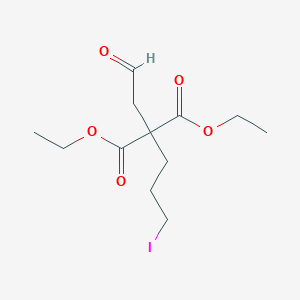
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
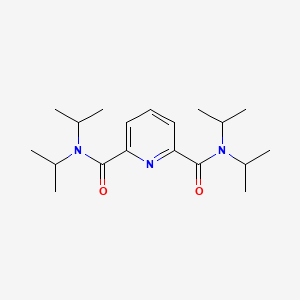
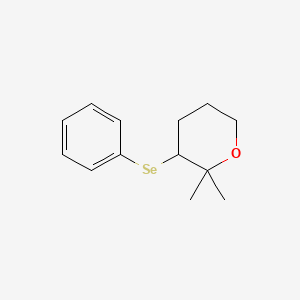
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
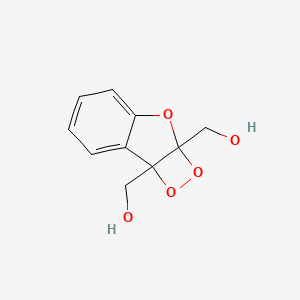

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
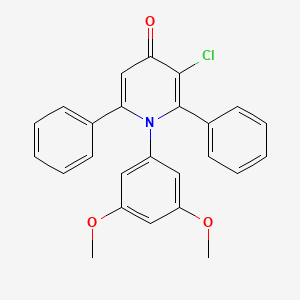
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
